molecular formula C22H22FN3O2 B3007093 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione CAS No. 862814-19-5

1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B3007093
CAS RN: 862814-19-5
M. Wt: 379.435
InChI Key: BIAHBGBRPWECEG-UHFFFAOYSA-N
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Description

The compound , 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains an indole moiety, which is a common structure in many pharmaceuticals, a piperazine ring, which is known for its use in psychotropic drugs, and a dione functionality, which can impart various biological activities.

Synthesis Analysis

The synthesis of related piperazine-2,5-dione derivatives has been reported in the literature. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate in a multi-step process . Similarly, electrochemical synthesis methods have been employed to create arylthiobenzazoles from related piperazin-1-yl)ethanone compounds . Moreover, a simple synthesis involving a four-component cyclocondensation has been used to create piperazine derivatives, which could potentially be adapted for the synthesis of the compound . Additionally, symmetrical α-diones have been synthesized from 1,4-dimethyl-piperazine-2,3-dione using organometallic reagents , and indole derivatives have been prepared from piperazine-2,5-diones .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the hydrogen-bonding networks of polymorphic crystalline forms of a piperazine-2,5-dione derivative were analyzed using single-crystal X-ray analysis . These studies provide insights into the potential molecular interactions and conformations that could be expected for the compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. Electrochemical oxidation has been used to generate p-quinone imine intermediates, which participate in Michael addition reactions with nucleophiles . This type of reactivity could be relevant for the compound , especially considering its dione functionality.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. Piperazine derivatives have been characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . These techniques could be applied to determine the physical and chemical properties of the compound . The solubility, melting point, and stability of the compound could also be inferred from the behavior of structurally related compounds.

Scientific Research Applications

HIV-1 Inhibition

  • Inhibition of HIV-1 Attachment : Derivatives of this compound, particularly those with modifications on the piperazine ring, have been identified as potent inhibitors of HIV-1 attachment. They interfere with the interaction of viral gp120 with the host cell receptor CD4, which is a critical step in the HIV infection process (Wang et al., 2009).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some synthesized compounds demonstrated excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Luminescent Properties

  • Photo-induced Electron Transfer : Piperazine substituted naphthalimide model compounds, related to the compound , have been studied for their luminescent properties. These studies provide insights into the fluorescence quantum yields and the potential application in pH probes and fluorescence quenching mechanisms (Gan, Chen, Chang, & Tian, 2003).

Antiasthmatic Activity

  • Development of Antiasthmatic Agents : Derivatives of this compound were synthesized and screened for vasodilator activity, which is a critical component in the development of antiasthmatic agents. The compounds showed significant activity, indicating their potential in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Anticancer Activity

  • Evaluation for Anticancer Activity : Compounds derived from piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione, closely related to the compound , have been synthesized and evaluated for their anticancer activity. Some showed good anticancer activity against various cancer cell lines, indicating their potential in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Serotonin Antagonist Activity

  • Serotonin Antagonists : Derivatives of 3-(4-fluorophenyl)-1H-indoles, including those with piperazinyl substitution, have been synthesized and studied for their potential as serotonin 5-HT2 antagonists, which is relevant in various neurological and psychiatric conditions (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).

properties

IUPAC Name

1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAHBGBRPWECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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